5-Acetyl-3-bromothiophene-2-carboxylic acid

Description

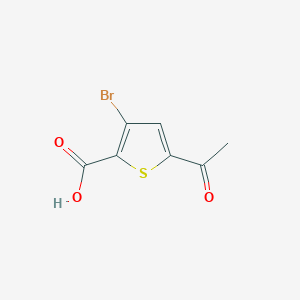

5-Acetyl-3-bromothiophene-2-carboxylic acid is a substituted thiophene derivative featuring a bromine atom at position 3, an acetyl group at position 5, and a carboxylic acid moiety at position 2 of the heteroaromatic ring (Figure 1).

Thiophene-based compounds are widely utilized in drug discovery due to their bioisosteric relationship with benzene, enhanced metabolic stability, and versatility in cross-coupling reactions. The acetyl group in this compound may serve as a reactive site for further derivatization (e.g., nucleophilic addition or condensation reactions), while the bromine atom enables participation in Suzuki-Miyaura or Ullmann couplings for constructing complex molecules .

Properties

IUPAC Name |

5-acetyl-3-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-3(9)5-2-4(8)6(12-5)7(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBZWJDIGAOZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-bromothiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by acetylation and carboxylation reactions. One common method starts with the bromination of thiophene to produce 3-bromothiophene. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst to yield 5-acetyl-3-bromothiophene. Finally, the carboxylation of this intermediate is achieved through a reaction with carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

5-Acetyl-3-bromothiophene-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution, oxidation, and reduction reactions. The compound can undergo reactions to yield substituted thiophene derivatives, carboxylic acids, and alcohols, making it a valuable intermediate in synthetic organic chemistry .

Medicinal Chemistry

Intermediate for Pharmaceutical Compounds

In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. Its biological activity is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit enzyme activity or modulate receptor signaling pathways, which is crucial for drug development .

Antimicrobial Properties

Studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial activity. For instance, in vitro studies showed that this compound has inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent antimicrobial properties, indicating its potential as a candidate for developing new antimicrobial agents .

Material Science

Development of Organic Semiconductors

The compound is also utilized in material science for developing organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

-

Synthesis of Functionalized Thiophenes

A study explored the synthesis of functionalized thiophene-based pyrazole amides using this compound as a starting material. The research highlighted the compound's role in achieving high yields of desired products through strategic modifications . -

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of thiophene derivatives derived from this compound. Results indicated strong bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential in treating bacterial infections . -

Organic Electronics Development

Research into organic electronics demonstrated the utilization of this compound in fabricating organic semiconductors. The compound's electronic properties were characterized to optimize performance in devices like OLEDs .

Mechanism of Action

The mechanism of action of 5-Acetyl-3-bromothiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity is determined by its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The table below compares 5-acetyl-3-bromothiophene-2-carboxylic acid with structurally analogous thiophene derivatives:

Key Observations:

Substituent Effects: The acetyl group in this compound introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to methyl-substituted analogs like 5-methylthiophene-2-carboxylic acid . Bromine at position 3 facilitates cross-coupling reactions, similar to bromine at position 5 in methyl 3-amino-5-bromothiophene-2-carboxylate . However, the position of bromine alters regioselectivity in subsequent reactions.

Reactivity and Applications: The carboxylic acid group enables direct conjugation with amines or alcohols, as seen in the synthesis of glucopyranosyl carboxamides using 3-bromothiophene-2-carboxylic acid . Nitro and acetyl groups enhance electrophilicity, making these compounds suitable for nucleophilic aromatic substitution or as intermediates in dye synthesis .

Physicochemical Properties

While exact data (e.g., melting points, solubility) for this compound are unavailable, inferences can be made:

- Bromine adds molecular weight (291.1 g/mol) and polarizability, influencing crystallinity and melting behavior.

Biological Activity

5-Acetyl-3-bromothiophene-2-carboxylic acid is a thiophene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features both an acetyl group and a carboxylic acid functional group, which contribute to its reactivity and potential biological applications. Its structure can be represented as follows:

This unique combination allows for various chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act through:

- Enzyme Inhibition : It can inhibit the activity of certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with receptors, influencing signaling cascades within cells.

Antimicrobial Properties

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that this compound displays inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent antimicrobial properties, making it a candidate for further development in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In a study assessing the viability of HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cells:

- The compound showed varying degrees of cytotoxicity at different concentrations, with some derivatives demonstrating IC50 values ranging from 20 to over 1000 times higher than effective kinase inhibitory concentrations . This suggests a need for careful evaluation in therapeutic contexts.

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study synthesized several derivatives of this compound and evaluated their biological activities. Some derivatives exhibited enhanced GSK-3β inhibitory activity, which is crucial in neurodegenerative diseases. -

Antimicrobial Activity Assessment :

Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated promising activity, particularly against resistant strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-Bromothiophene-2-carboxylic acid | Lacks acetyl group | Moderate antimicrobial activity |

| 2-Acetyl-5-bromothiophene | Lacks carboxylic acid group | Lower enzyme inhibition |

| 5-Acetylthiophene | Lacks bromine substituent | Limited biological applications |

The presence of both acetyl and carboxylic acid groups in this compound enhances its reactivity and biological potential compared to similar compounds.

Q & A

Q. What are the common synthetic routes for introducing bromine and acetyl groups onto a thiophene-2-carboxylic acid scaffold?

Bromination of thiophene derivatives typically employs Br₂ with Lewis acids like AlCl₃, though regioselectivity can be influenced by directing groups. For example, 4-bromothiophene-2-carboxaldehyde is synthesized via Br₂/AlCl₃, but large-scale reactions may yield dibrominated byproducts requiring purification via acetal formation . Acetylation can be achieved using Friedel-Crafts acylation, though steric and electronic effects from existing substituents (e.g., carboxylic acid groups) may necessitate protecting strategies, such as esterification .

Q. How can the structure of 5-acetyl-3-bromothiophene-2-carboxylic acid be confirmed experimentally?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions via coupling patterns and chemical shifts (e.g., acetyl groups at ~2.5 ppm for methyl protons).

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related bromothiophene esters .

- Mass Spectrometry : Confirm molecular weight (e.g., bromine isotope patterns).

- Infrared Spectroscopy : Detect carboxylic acid (1700–1720 cm⁻¹) and acetyl carbonyl (1650–1680 cm⁻¹) stretches .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Carboxylic acid derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may require neutralization for aqueous work .

- Stability : Bromothiophenes are sensitive to light and heat; store at –20°C in inert atmospheres. Decomposition risks increase above 120°C, as seen in related bromothiophene esters .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination of 5-acetylthiophene-2-carboxylic acid?

Use factorial design to evaluate variables:

- Factors : Br₂ stoichiometry, temperature (0–25°C), catalyst (AlCl₃ vs. FeBr₃).

- Response : Yield of 3-bromo vs. 4-bromo isomers. Statistical analysis (e.g., ANOVA) identifies dominant factors, minimizing trial-and-error approaches. Evidence from similar systems shows AlCl₃ favors electrophilic substitution at electron-rich positions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic/electrophilic sites.

- Reaction Pathway Simulation : Model Suzuki-Miyaura coupling using Pd catalysts; assess activation barriers for C–Br bond cleavage. Institutions like ICReDD integrate quantum chemistry with machine learning to prioritize experimental conditions .

Q. How do steric and electronic effects influence the compound’s utility in drug discovery?

- Electronic Effects : The electron-withdrawing carboxylic acid and acetyl groups deactivate the thiophene ring, directing electrophiles to specific positions.

- Steric Effects : Bulky substituents at the 3-position (Br) may hinder binding to biological targets. Compare bioactivity of analogs like 5-bromo-2-hydroxyphenyl derivatives, where steric bulk correlates with reduced enzyme inhibition .

Q. What strategies resolve contradictory data on the compound’s regioselectivity in nucleophilic substitutions?

- Isotopic Labeling : Track substitution pathways using ²H or ¹³C-labeled reagents.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time; higher temperatures may favor thermodynamically stable products, as observed in bromothiophene acetal syntheses .

Q. How can purification challenges caused by byproducts (e.g., dibrominated species) be mitigated?

- Chromatography : Use reverse-phase HPLC with C18 columns for polar derivatives.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences, as applied to 4-bromo-5-chlorothiophene-2-carboxylic acid .

Methodological Notes

- Synthetic Optimization : For multi-step syntheses, orthogonal protection (e.g., tert-butoxycarbonyl [Boc] groups) prevents undesired side reactions .

- Data Validation : Cross-reference spectral data with databases like PubChem or CAS Common Chemistry to verify compound identity .

- Safety Protocols : Handle brominated compounds in fume hoods; use PPE to avoid exposure to corrosive reagents (e.g., AlCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.